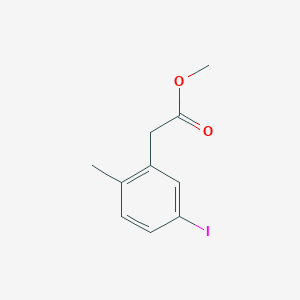

Methyl 2-(5-iodo-2-methylphenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-iodo-2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRFTJMGBAWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700954 | |

| Record name | Methyl (5-iodo-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880134-34-9 | |

| Record name | Methyl (5-iodo-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2 5 Iodo 2 Methylphenyl Acetate: Structural Context and Research Domain

Molecular Architecture and Strategic Positioning of Functional Groups

Methyl 2-(5-iodo-2-methylphenyl)acetate is an organic compound characterized by a substituted benzene (B151609) ring. Its molecular structure consists of a central phenyl group to which four other groups are attached: a methyl group, an iodo group, and a methyl acetate (B1210297) substituent, in addition to hydrogen atoms at the remaining positions.

The core of the molecule is a phenylacetic acid framework, which is esterified with methanol (B129727) to form a methyl ester. The substitution pattern on the phenyl ring is critical to its chemical identity and function. The acetic acid side chain is located at position 1 of the ring. A methyl group is found at the C2 position (ortho- to the acetate group), and a heavy iodine atom is situated at the C5 position (meta- to the acetate group and para- to the methyl group). This specific arrangement of functional groups dictates the molecule's steric and electronic properties, influencing its reactivity in chemical synthesis.

Key properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 880134-34-9 | bldpharm.com |

| Molecular Formula | C₁₀H₁₁IO₂ | bldpharm.com |

| Molecular Weight | 290.10 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES Code | O=C(OC)CC1=CC(I)=CC=C1C | bldpharm.com |

Position within the Landscape of Iodinated Phenylacetate (B1230308) Derivatives

This compound belongs to the broader class of iodinated phenylacetate derivatives. These compounds all share a phenylacetate core but differ in the number and position of iodine atoms and other substituents on the benzene ring. The specific substitution pattern of this compound—with both a methyl group and an iodine atom—distinguishes it from simpler iodinated phenylacetates.

This structural variation is significant, as the position of the iodine and the presence of other groups like the ortho-methyl group can profoundly affect the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions where the iodine atom often serves as a reactive handle. The ortho-methyl group can introduce steric hindrance that may influence reaction kinetics and product selectivity compared to its non-methylated counterparts.

The following table provides a comparison with other representative iodinated phenylacetate derivatives. bldpharm.com

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

| This compound | 880134-34-9 | C₁₀H₁₁IO₂ | 2-methyl, 5-iodo |

| Methyl 2-(2-iodophenyl)acetate | 66370-75-0 | C₉H₉IO₂ | 2-iodo |

| Methyl 2-(3-iodophenyl)acetate | 502649-73-2 | C₉H₉IO₂ | 3-iodo |

| Methyl 4-iodophenylacetate | 63349-52-0 | C₉H₉IO₂ | 4-iodo |

| 2-(3,5-Diiodophenyl)acetic acid | 221700-19-2 | C₈H₆I₂O₂ | 3,5-diiodo (as the carboxylic acid) |

| Methyl 2-(4-hydroxy-3-iodophenyl)acetate | 352469-17-1 | C₉H₉IO₃ | 3-iodo, 4-hydroxy |

Research Rationale and Emerging Areas of Academic Inquiry

The primary research interest in this compound is driven by its role as a key building block in the synthesis of complex, biologically active molecules. Its specific structure makes it a valuable intermediate in the production of pharmaceuticals.

A significant area of application is in the synthesis of the antidiabetic drug Canagliflozin. The structurally related compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS 898566-17-1), is a well-documented intermediate in the manufacturing of Canagliflozin. kaimosi.comcymitquimica.combiosynth.comalfa-chemical.compharmaffiliates.com this compound serves as a logical precursor to this thiophene (B33073) derivative. The iodine atom is particularly important from a synthetic standpoint, as it provides a reactive site for forming new carbon-carbon bonds, a crucial step in constructing the final drug molecule.

Beyond this specific application, academic inquiry into iodinated compounds is a broad and active field. Iodinated molecules are widely explored in medicinal chemistry and materials science.

Medicinal Chemistry: The introduction of iodine can significantly alter a molecule's pharmacokinetic profile. Studies comparing fluorinated and iodinated compounds have shown unexpected differences in their uptake and clearance rates in biological systems, which is a key consideration in drug design. nih.gov

Medical Imaging: Iodinated organic compounds are the basis for many contrast media used in X-ray and computed tomography (CT) imaging, as the high electron density of iodine enhances image contrast. nih.govnih.govresearchgate.net While this specific compound is not used directly as a contrast agent, research into novel iodinated structures for this purpose is ongoing.

Synthetic Utility: The carbon-iodine bond is a versatile functional group in organic synthesis, readily participating in various coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This makes iodinated intermediates like this compound valuable tools for synthetic chemists.

New Biological Activities: Research has also explored the biological activity of the direct downstream products of this intermediate. For instance, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene has been investigated for potential anticancer activity against human lung cancer cells, suggesting that the core structural motif may have therapeutic applications beyond its role in antidiabetic drugs. kaimosi.com

Reactivity Profiles and Transformational Chemistry of Methyl 2 5 Iodo 2 Methylphenyl Acetate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in Methyl 2-(5-iodo-2-methylphenyl)acetate is the most reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide is attributed to the relatively low bond dissociation energy of the C-I bond, making it susceptible to oxidative addition to transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are extensively used to mediate cross-coupling reactions involving aryl halides. libretexts.org For a compound like this compound, the aryl iodide is an excellent substrate for these transformations. libretexts.org

The Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming new carbon-carbon bonds. The general reactivity trend for the halide in Suzuki-Miyaura coupling is I > Br > Cl > F, making aryl iodides highly reactive partners. libretexts.org A typical catalytic system would consist of a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.org

The Heck reaction offers a method to form a carbon-carbon bond between this compound and an alkene. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction with an activated alkene like methyl acrylate (B77674) would be expected to proceed efficiently. researchgate.netresearchgate.net The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on the alkene. pnas.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is generally co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. rsc.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. libretexts.org

A representative table of potential palladium-catalyzed cross-coupling reactions of this compound is presented below, based on general literature knowledge.

| Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Alkene (e.g., Styrene) | Heck | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene |

| Terminal alkyne | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-heteroatom bonds. capes.gov.brrsc.org These reactions are particularly useful for the formation of C-N and C-O bonds. For instance, reacting this compound with an amine or an alcohol in the presence of a copper catalyst and a base can lead to the corresponding N-aryl or O-aryl products. organic-chemistry.org The choice of ligand can be crucial for the efficiency of these reactions. nih.gov

Ligand Design and Catalyst Performance in Aryl Iodide Transformations

The performance of palladium catalysts in cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the metal center. nih.govcapes.gov.brnih.gov Ligands influence the stability, activity, and selectivity of the catalyst. For aryl iodides, a wide range of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky biaryl phosphines, have been successfully employed. nih.gov The choice of ligand can impact the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com For instance, electron-rich and bulky ligands can enhance the reactivity of the palladium catalyst, allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Nucleophilic Substitution Reactions at the Iodo Position

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can be achieved under specific conditions, particularly with strong nucleophiles or when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgeidogen.comwikipedia.org In the case of this compound, the presence of the ester and methyl groups does not provide strong activation for a classical SNAr mechanism. However, reactions with powerful nucleophiles like amides or alkoxides under forcing conditions or with the aid of a transition metal catalyst (as discussed in the cross-coupling sections) can lead to substitution of the iodo group. libretexts.orgyoutube.com

Functional Group Transformations of the Ester and Methyl Moieties

Ester Hydrolysis and Transesterification

The ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid, 2-(5-iodo-2-methylphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comyoutube.com Base-catalyzed hydrolysis, often referred to as saponification, is typically irreversible as the resulting carboxylate is deprotonated by the base. rsc.org

Table of Hydrolysis Conditions:

| Reaction | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | NaOH (aq), heat | 2-(5-Iodo-2-methylphenyl)acetic acid, sodium salt |

Transesterification is another important reaction of the ester group, allowing for the conversion of the methyl ester to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the new alcohol. wikipedia.orgresearchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2-(5-iodo-2-methylphenyl)acetate. springboardbiodiesel.commdpi.com

Reductions and Oxidations of Side Chain Functionalities

The side chain of this compound, an ester functional group, is susceptible to both reduction and oxidation under appropriate chemical conditions. These transformations yield valuable products for further synthetic applications.

Reductions:

The ester functionality can be readily reduced to the corresponding primary alcohol, 2-(5-iodo-2-methylphenyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the alcohol. While catalytic hydrogenation is another method for ester reduction, it often requires harsher conditions of high pressure and temperature. rsc.org

Table 1: Reduction of this compound (Illustrative data based on general chemical principles)

| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| LiAlH₄ | Diethyl ether | 0 to rt | 2-(5-iodo-2-methylphenyl)ethanol | >90 |

| NaBH₄/LiCl | Methanol (B129727) | rt | 2-(5-iodo-2-methylphenyl)ethanol | Moderate |

| H₂/Ru-MACHO | Methanol | 50 | 2-(5-iodo-2-methylphenyl)ethanol | High |

Oxidations:

The benzylic methylene (B1212753) group (the CH₂ group adjacent to the phenyl ring) in this compound is activated and can be oxidized to a ketone, yielding Methyl 2-(5-iodo-2-methylbenzoyl)acetate. Various oxidizing agents can achieve this, including potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. thieme-connect.comorganic-chemistry.org More modern and selective methods often utilize catalytic systems with molecular oxygen or peroxides as the terminal oxidant, which are considered greener alternatives. beilstein-journals.orgnih.gov For instance, copper or iron catalysts in the presence of oxygen can facilitate the oxidation of benzylic methylenes. beilstein-journals.org Another approach involves the use of N-hydroxyimides as organocatalysts for aerobic oxidation. rsc.org It is also possible to achieve direct oxidation of the methyl group on the phenyl ring under specific conditions, though this generally requires more forcing conditions.

Table 2: Oxidation of the Benzylic Methylene in this compound (Illustrative data based on general chemical principles)

| Reagent/Catalyst | Oxidant | Solvent | Product | Yield (%) |

| KMnO₄/Et₃N | - | Dichloromethane (B109758) | Methyl 2-(5-iodo-2-methylbenzoyl)acetate | Good |

| CuI | O₂ | Acetonitrile (B52724) | Methyl 2-(5-iodo-2-methylbenzoyl)acetate | Moderate to Good |

| N-hydroxyphthalimide/Co(OAc)₂ | O₂ | Acetic Acid | Methyl 2-(5-iodo-2-methylbenzoyl)acetate | High |

| IBX | DMSO | rt | Methyl 2-(5-iodo-2-methylbenzoyl)acetate | High |

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity:

Regioselectivity in reactions involving this compound is primarily influenced by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-directing activator, while the iodo group is a deactivating ortho-, para-director due to the interplay of its inductive and resonance effects. In electrophilic aromatic substitution reactions, the incoming electrophile would likely be directed to the positions ortho and para to the methyl group and meta to the iodo group. The steric hindrance from the existing substituents would also play a crucial role in determining the final regiochemical outcome. For instance, in a potential further electrophilic substitution, the C4 and C6 positions are activated by the methyl group, but the C6 position is sterically hindered by the adjacent methyl group. The C4 position is therefore a likely site for substitution.

Stereoselectivity:

This compound itself is an achiral molecule. Therefore, stereoselectivity becomes a relevant consideration only when a new chiral center is introduced into the molecule through a chemical transformation.

One such scenario is the reduction of the ketone, Methyl 2-(5-iodo-2-methylbenzoyl)acetate, which would be formed from the oxidation of the benzylic methylene as described in section 4.3.2. The reduction of this prochiral ketone can lead to the formation of a chiral alcohol, Methyl 2-hydroxy-2-(5-iodo-2-methylphenyl)acetate. The use of a non-selective reducing agent like sodium borohydride (B1222165) would result in a racemic mixture of the two enantiomers. However, employing a stereoselective reducing agent or a chiral catalyst can favor the formation of one enantiomer over the other. For example, enzymatic reductions using ene reductases from the Old Yellow Enzyme (OYE) family are known to exhibit high stereoselectivity in the reduction of α,β-unsaturated ketones and could potentially be applied to related substrates. frontiersin.org

Another potential reaction where stereoselectivity would be key is the enzymatic hydrolysis of the ester group. Enzymes such as lipases or penicillin G acylase can exhibit enantioselectivity in the hydrolysis of racemic esters, a process known as kinetic resolution. nih.gov While the starting material is achiral, if a chiral center were present elsewhere in the molecule, such enzymatic methods could be used to separate enantiomers.

Table 3: Potential Stereoselective Reactions Originating from this compound Derivatives (Illustrative data based on general chemical principles)

| Starting Material | Reaction | Reagent/Catalyst | Product | Stereoselectivity (e.g., e.e. %) |

| Methyl 2-(5-iodo-2-methylbenzoyl)acetate | Reduction | Sodium borohydride | Racemic Methyl 2-hydroxy-2-(5-iodo-2-methylphenyl)acetate | 0% e.e. |

| Methyl 2-(5-iodo-2-methylbenzoyl)acetate | Asymmetric Reduction | Chiral Borane Reagent | (R)- or (S)-Methyl 2-hydroxy-2-(5-iodo-2-methylphenyl)acetate | >90% e.e. |

| Racemic Chiral Ester Analogue | Enzymatic Hydrolysis | Penicillin G Acylase | Enantioenriched Carboxylic Acid and unreacted Ester | High E-factor |

Derivatization Strategies for Structural Modification and Advanced Analytical Enhancement

Introduction of Diverse Functionalities via the Aryl Iodide Handle for Scaffold Diversification

The carbon-iodine bond in methyl 2-(5-iodo-2-methylphenyl)acetate is a key site for introducing structural diversity. Aryl iodides are highly reactive substrates in a variety of powerful transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org This reactivity facilitates extensive scaffold diversification.

Prominent among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoborane reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.orgyoutube.com This strategy allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 5-position of the phenyl ring, significantly expanding the molecular complexity. The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.orgfrontiersin.orgnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne. wikipedia.orgyoutube.com The resulting arylalkynes are versatile intermediates that can undergo further transformations. The reactivity of aryl halides in this reaction is typically I > Br > Cl, making the iodo-substituted parent compound an ideal starting material. wikipedia.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl iodide with primary or secondary amines. wikipedia.orgnumberanalytics.com This provides a direct route to synthesize a diverse range of aniline (B41778) derivatives, which are important pharmacophores in many biologically active molecules. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines under relatively mild conditions. wikipedia.org

Table 1: Key Cross-Coupling Reactions for Derivatization of the Aryl Iodide Moiety

| Reaction Name | Catalyst/Reagents | Functionality Introduced | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoborane (R-B(OH)₂) | Aryl, Heteroaryl, Vinyl | Biaryl, Styrene (B11656) derivatives |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne (R-C≡CH) | Alkynyl | Arylalkyne |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine (R₂NH) | Amino | Arylamine |

Post-Synthetic Modifications of the Phenylacetate (B1230308) and Methyl Groups for Analog Synthesis

Beyond the aryl iodide, the phenylacetate and benzylic methyl moieties offer further opportunities for derivatization to generate a library of analogs.

The methyl ester of the phenylacetate group can be readily transformed into other functional groups:

Hydrolysis: Base-catalyzed hydrolysis, for instance with sodium hydroxide, can convert the methyl ester into the corresponding carboxylic acid, 2-(5-iodo-2-methylphenyl)acetic acid. sciencemadness.orgsciencemadness.org This introduces a polar, acidic functional group that can participate in further reactions or interact differently with biological targets.

Amidation: The methyl ester can be converted directly to an amide through reaction with an amine, a process that can be catalyzed by various reagents, including nickel compounds. nih.govmdpi.com This allows for the synthesis of a wide range of primary, secondary, and tertiary amides. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents. researchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-iodo-2-methylphenyl)ethanol, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. academicjournals.orgnih.gov This transformation alters the electronic and steric properties of the side chain.

The benzylic methyl group, while generally less reactive, can also be a site for functionalization. Methods for the oxidation of benzylic C-H bonds can convert the methyl group into a hydroxymethyl or formyl group, which can then be used for further elaboration. mdpi.comrsc.org This functionalization can be achieved using various oxidative systems, sometimes mediated by metal catalysts or photoredox catalysis. mdpi.comrsc.org

Table 2: Derivatization of the Phenylacetate and Methyl Groups

| Moiety | Transformation | Reagents/Conditions | Resulting Functional Group |

| Methyl Ester | Hydrolysis | NaOH (aq), Heat | Carboxylic Acid |

| Methyl Ester | Amidation | Amine, Catalyst (e.g., NiCl₂) | Amide |

| Methyl Ester | Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Alcohol |

| Benzylic Methyl | Oxidation | Oxidizing agents (e.g., KMnO₄, SeO₂) | Carboxylic Acid, Aldehyde, or Alcohol |

Chemical Derivatization for Enhanced Analytical Characterization (e.g., GC-MS Derivatization)

For analytical purposes, particularly for gas chromatography (GC), derivatization is a crucial step to improve the volatility and thermal stability of polar compounds, leading to better chromatographic separation and detection. research-solution.comlibretexts.orgyoutube.com While this compound itself may be amenable to GC-MS analysis, its derivatives, such as the hydrolyzed carboxylic acid, would require derivatization.

The most common derivatization technique for compounds containing active hydrogens (like those in carboxylic acids and alcohols) is silylation . nih.govnih.gov This process involves replacing the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. research-solution.com

The derivatization of the carboxylic acid analog of this compound to its TMS ester would significantly increase its volatility and reduce peak tailing during GC analysis, resulting in improved peak shape and sensitivity. research-solution.comgcms.cz Similarly, if the ester is reduced to an alcohol, the resulting hydroxyl group can also be silylated to form a TMS ether, enhancing its suitability for GC-MS analysis. research-solution.com This is particularly important for quantitative analysis where reproducible and sharp chromatographic peaks are essential. nih.gov

Table 3: Common Derivatization for GC-MS Analysis

| Analyte Functional Group | Derivatization Method | Common Reagent | Derivative Formed | Purpose |

| Carboxylic Acid (-COOH) | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Increase volatility, Improve peak shape |

| Alcohol (-OH) | Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether | Increase volatility, Improve peak shape |

| Amine (-NH) | Silylation/Acylation | BSTFA, Acetic Anhydride | TMS-Amine, Acetamide | Increase volatility, Reduce adsorption |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Methyl 2 5 Iodo 2 Methylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Methyl 2-(5-iodo-2-methylphenyl)acetate, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the ester methyl protons, and the aromatic methyl protons.

Aromatic Protons (Ar-H): The three protons on the substituted phenyl ring are expected to appear in the typical aromatic region of ~7.0-7.8 ppm. Due to their distinct electronic environments, they would likely present as a set of multiplets or doublets. The proton at C6 would be a doublet, the proton at C4 would be a doublet of doublets, and the proton at C3 would be a doublet.

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the ester group are chemically equivalent and would appear as a singlet, typically in the range of 3.6-3.8 ppm.

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are also equivalent and would produce a sharp singlet, expected around 3.6-3.7 ppm. chemicalbook.com

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the phenyl ring is expected to appear as a singlet further upfield, around 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear around 170-172 ppm. mdpi.com

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring would appear in the 90-145 ppm range. The carbon bearing the iodine (C5) would be significantly shifted to a higher field (lower ppm value, ~90-95 ppm) due to the heavy atom effect. The other aromatic carbons' shifts would be influenced by the methyl and acetate (B1210297) substituents. pressbooks.pubdocbrown.info

Ester Methyl Carbon (-OCH₃): This carbon typically resonates in the 51-53 ppm range.

Methylene Carbon (-CH₂-): The benzylic carbon is expected in the 39-42 ppm range.

Aromatic Methyl Carbon (Ar-CH₃): This carbon signal is anticipated in the 19-22 ppm range.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-CH₃ | 2.2-2.4 | Singlet |

| -CH₂- | 3.6-3.8 | Singlet |

| -OCH₃ | 3.6-3.7 | Singlet |

| Ar-H | 7.0-7.8 | Multiplets |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-CH₃ | 19-22 |

| -CH₂- | 39-42 |

| -OCH₃ | 51-53 |

| C-I | 90-95 |

| Ar-C | 125-145 |

| C=O | 170-172 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁IO₂, giving it a molecular weight of approximately 290.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 290. A key characteristic of iodine-containing compounds is a prominent peak at m/z = 127, corresponding to the iodine cation [I]⁺. youtube.com Another significant fragmentation pathway for phenylacetate (B1230308) esters involves the cleavage of the benzylic bond, leading to a stable tropylium-like ion.

Expected Fragmentation Pattern:

[M]⁺: The molecular ion at m/z 290.

[M - OCH₃]⁺: Loss of the methoxy (B1213986) group (·OCH₃) from the ester, resulting in a fragment at m/z 259.

[M - COOCH₃]⁺: Loss of the entire carbomethoxy group (·COOCH₃), leading to the iodo-methylbenzyl cation at m/z 231. This fragment is expected to be quite stable and thus a prominent peak.

[I]⁺: A characteristic peak for an iodine atom at m/z 127. youtube.com

Deiodination: In some techniques like electrospray ionization (ESI), dehalogenation can occur, potentially showing a peak corresponding to the molecule without iodine. nih.govresearchgate.net

Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 290 | Molecular Ion [C₁₀H₁₁IO₂]⁺ |

| 259 | [M - OCH₃]⁺ |

| 231 | [M - COOCH₃]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the ester group and the substituted aromatic ring. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.comic.ac.uk This is one of the most prominent peaks in the spectrum.

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring will give rise to medium-intensity peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). pressbooks.puborgchemboulder.com

Aliphatic C-H Stretch: The C-H bonds of the methyl and methylene groups will show strong stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Bends: In-plane ring vibrations typically appear in the 1450-1600 cm⁻¹ region. orgchemboulder.comblogspot.com

C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring influences strong absorptions in the 675-900 cm⁻¹ region. orgchemboulder.com

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch | Strong |

| 1750-1735 | Ester C=O Stretch | Strong, Sharp |

| 1600-1450 | Aromatic C=C Stretch | Medium |

| 1300-1000 | Ester C-O Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Analogs

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, analysis of analogs like 4-iodobenzoic acid provides valuable insight. wikipedia.org

Studies on 4-iodobenzoic acid have shown that it crystallizes into hydrogen-bonded dimers in the solid state. wikipedia.org These dimers then stack, with intermolecular interactions influenced by the iodine atoms of adjacent molecules. wikipedia.org It can be hypothesized that this compound, lacking the carboxylic acid's hydrogen-bonding capability, would pack in the solid state primarily driven by van der Waals forces and dipole-dipole interactions, with potential halogen bonding involving the iodine atom influencing the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for verifying the purity of this compound and for its separation from reactants and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for this purpose due to their high resolution and sensitivity.

A typical method for a compound of this nature would involve reversed-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic compounds.

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. researchgate.netscielo.brresearchgate.net The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: Due to the presence of the aromatic ring, UV detection would be highly effective. iaea.org A photodiode array (PDA) detector would allow for monitoring at multiple wavelengths, with a strong absorbance expected around 205-230 nm.

This HPLC/UPLC method would provide a quantitative measure of purity by comparing the area of the main peak to the areas of any impurity peaks.

Strategic Applications in Complex Organic Synthesis and Precursor Chemistry

Role as a Key Building Block in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Precursors for SGLT2 Inhibitors)

Methyl 2-(5-iodo-2-methylphenyl)acetate and its derivatives are crucial precursors in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood sugar levels.

The synthesis of many SGLT2 inhibitors, such as canagliflozin, involves the construction of a C-aryl glucoside core. The 5-iodo-2-methylphenyl moiety of the title compound serves as a key component of the aglycone part of these molecules. The iodine atom is strategically positioned to facilitate palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to introduce the complex C-aryl glucoside structure. For instance, a related compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is a known intermediate in the synthesis of canagliflozin. nih.govchemicalbook.com The synthesis of this and other diarylmethane building blocks for SGLT2 inhibitors often starts from precursors like 5-iodo-2-methylbenzoic acid, which can be esterified to form the title compound. googleapis.com

The general synthetic strategy often involves the coupling of an organometallic derivative of the iodo-phenyl component with a protected glucose derivative. The methyl acetate (B1210297) group can be further modified or hydrolyzed as needed during the synthetic sequence.

Utilization in Medicinal Chemistry for Scaffold Construction and Diversification

Beyond its role in SGLT2 inhibitors, the structural motif of this compound is valuable in medicinal chemistry for the construction and diversification of various pharmacologically active scaffolds. The presence of the reactive iodine atom allows for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This enables chemists to rapidly generate libraries of analogues with diverse functionalities, which is a cornerstone of modern drug discovery.

For example, 2-halophenylacetic acid esters are used in the synthesis of various bioactive molecules. rsc.org The iodo-substituted phenyl ring can be coupled with different partners, such as boronic acids, amines, or alkynes, to explore the structure-activity relationships of a lead compound. This modular approach allows for the fine-tuning of a molecule's properties to enhance its efficacy, selectivity, or pharmacokinetic profile.

Contribution to the Development of New Synthetic Methodologies and Reagents

The utility of aryl iodides, such as this compound, has been a driving force in the development of new synthetic methodologies. The C-I bond is weaker than C-Br or C-Cl bonds, making aryl iodides highly reactive in oxidative addition to transition metal catalysts, such as palladium and copper. This high reactivity has made them ideal substrates for pioneering and optimizing various cross-coupling reactions.

Precursor to Advanced Materials, Ligands, or Catalysts

The potential of this compound extends beyond pharmaceuticals into the realm of materials science and catalysis. The ability of the iodo-phenyl group to participate in polymerization and to act as a ligand for metal complexes opens up avenues for the creation of novel materials and catalysts.

For instance, a study on the synthesis and copolymerization of a related compound, 2-methoxyethyl 2-cyano-3-(5-iodo-2-methoxyphenyl)acrylate, with styrene (B11656) demonstrates the potential of such iodo-substituted monomers in creating new polymers with potentially interesting properties. chemrxiv.org The presence of the iodine atom could allow for post-polymerization modification, further functionalizing the material.

Furthermore, the iodo-phenyl moiety can serve as a precursor for the synthesis of organometallic complexes. The oxidative addition of the C-I bond to a metal center can lead to the formation of stable metal complexes that may exhibit catalytic activity or interesting photophysical properties. znaturforsch.comutc.edu While specific examples utilizing this compound in this context are not widely reported, the fundamental reactivity of the molecule suggests its potential in these areas.

Compound Data

Below is a table summarizing the key chemical identifiers for the compounds mentioned in this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 880134-34-9 | C10H11IO2 | 290.10 |

| 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 | C18H14FIS | 408.27 |

| 5-Iodo-2-methylbenzoic acid | 54811-38-0 | C8H7IO2 | 262.04 |

| Canagliflozin | 842133-18-0 | C24H25FO5S | 444.52 |

| 2-Methoxyethyl 2-cyano-3-(5-iodo-2-methoxyphenyl)acrylate | Not available | C14H14INO4 | 375.17 |

| Methyl Phenylacetate (B1230308) | 101-41-7 | C9H10O2 | 150.17 |

Future Research Trajectories and Innovations

Development of Sustainable and Greener Synthetic Routes for Aryl Iodides

The synthesis of aryl iodides, including precursors to molecules like Methyl 2-(5-iodo-2-methylphenyl)acetate, is undergoing a significant transformation towards more environmentally benign methodologies. Traditional methods, such as the Sandmeyer reaction, are effective but often involve harsh conditions and generate hazardous waste. nih.gov Current research focuses on developing safer, more efficient, and cost-effective alternatives.

A promising green approach involves the metal- and base-free synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org In this method, iodine serves a dual role as both an oxidant to generate the arenediazonium salt intermediate and as the iodinating agent. acs.org This process is notable for its mild conditions, broad substrate scope, and tolerance of various functional groups, offering good to excellent yields (74–95%). acs.org

Another innovative and green alternative utilizes a one-pot "telescopic reaction" to prepare aryl iodides from aromatic amines. nih.gov This method employs reagents like tert-butyl nitrite (B80452) (TBN), saccharin (B28170), and tetraethylammonium (B1195904) iodide (TEAI), which are metal-free, commercially available, and inert to air and moisture. nih.gov A key advantage is the partial recovery of saccharin and the tetraethylammonium cation, which reduces waste and cost. nih.gov These greener routes represent a significant step forward, aligning the synthesis of important building blocks with the principles of sustainable chemistry.

Table 1: Comparison of Modern Synthetic Routes to Aryl Iodides

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Hydrazine-Based | Arylhydrazine hydrochlorides | I₂, DMSO | Metal-free, base-free, mild conditions, high yields. nih.govacs.org |

| Telescopic Diazotization | Aromatic amines | TBN, Saccharin, TEAI | Metal-free, cost-effective, recoverable reagents, safe. nih.gov |

| From Aryl Triflates | Aryl triflates | Sodium Iodide, Light | Transition-metal-free, room temperature, good functional group tolerance. acs.org |

Exploration of Novel Catalytic Transformations and C-I Bond Activation

The reactivity of the C-I bond in compounds such as this compound is the cornerstone of their synthetic utility. Future research is heavily invested in discovering novel ways to activate this bond beyond traditional palladium-catalyzed cross-coupling reactions. These new strategies aim to be more efficient, selective, and sustainable.

One major frontier is the development of transition-metal-free activation protocols. acs.org These methods include oxidative activation to form hypervalent iodine(III) species like diaryliodonium salts, which can then transfer aryl groups without a metal catalyst. acs.org Furthermore, electrochemical and electrophotochemical activation are emerging as powerful, green routes to dissociate the aryl-iodide bond, generating highly reactive aryl radical intermediates. acs.orgnih.gov Visible-light-mediated photoredox catalysis, in particular, has gained popularity for generating radicals from unactivated aryl iodides under mild conditions using inexpensive reagents. nih.gov

Gold-catalyzed reactions are also offering new avenues. A recently developed method demonstrates the sulfonylation of aryl iodides using a gold-catalyzed C-S coupling reaction, facilitated by a ligand-enabled Au(I)/Au(III) redox cycle. acs.org This approach provides a complementary method for synthesizing functionalized aryl sulfones, particularly those with electron-donating groups. acs.org The exploration of diverse catalytic systems, moving beyond palladium to include gold, copper, and light-mediated processes, is significantly expanding the toolkit for functionalizing aryl iodides.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of molecules like this compound are poised to benefit immensely from the integration of flow chemistry and automation. Automated flow chemistry platforms are becoming increasingly vital in the drug discovery process for generating compound libraries. syrris.com

Compared to traditional batch processes, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased reproducibility and safety. syrris.com This technology enables the "telescoping" of multiple reaction steps, where the output of one reactor flows directly into the next, eliminating the need for time-consuming workup and purification after each stage. syrris.com This efficiency is particularly advantageous for library synthesis, where numerous analogs of a core structure are required for screening.

The coupling of automated flow systems with artificial intelligence (AI) and machine learning is a key future direction. These technologies can autonomously optimize reaction conditions, predict outcomes, and design new synthetic routes, accelerating the discovery of novel compounds with desired properties. syrris.com For aryl iodides, this means faster exploration of their chemical space and rapid scale-up of promising candidates with no need for re-optimization. syrris.com

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

While aryl iodides are established intermediates, their applications are expanding into new and exciting areas of chemical science. Research is focused on leveraging their unique properties for functions beyond simple structural scaffolds.

One significant area is their use as precursors to hypervalent iodine reagents. acs.org These compounds are powerful and environmentally friendly oxidizing agents that can mediate a wide range of transformations, including the synthesis of complex heterocyclic structures and the 1,2-aryl shifts used to create isoflavones. acs.org

In materials science, organoiodine compounds are being explored as specialized lubricants for metals like titanium and stainless steel, which are prone to seizing with conventional lubricants. wikipedia.org In the field of medicine, aryl iodides are fundamental to the development of X-ray contrast agents, which are often based on 1,3,5-triiodobenzene (B10644) derivatives and contain around 50% iodine by weight. wikipedia.org An emerging application is in the development of new therapeutics; a recent study showed that iodinated phenolic acids exhibit enhanced antibacterial and anti-virulence properties, opening new avenues for designing novel antimicrobial agents. nih.gov

Advanced Theoretical and Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

To fully unlock the potential of reactions involving aryl iodides, a deep mechanistic understanding is essential. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and theoretical computations to monitor reactions in real-time and characterize complex products.

Computational chemistry, using methods such as natural population analysis (NPA) and molecular electrostatic potential (MEP) mapping, can provide profound insights into a molecule's electronic structure, bonding, and reactivity. nih.gov These theoretical studies help in understanding intramolecular charge transfer and predicting the nonlinear optical (NLO) properties of new materials derived from aryl iodide precursors. nih.gov

Experimentally, the development of advanced spectroscopic methods is crucial for studying catalytic reactions. mpg.de Techniques like in-situ spectroscopy allow researchers to observe reactive intermediates and transition states as they form, providing direct evidence for proposed reaction mechanisms. Beyond standard characterization tools like NMR, more sophisticated methods are being employed. For instance, X-ray crystallography of stable aryl iodide complexes provides precise data on bond lengths and angles, offering a clearer picture of how the C-I bond is activated upon coordination to a metal center. memphis.edu This combination of predictive theory and advanced experimental observation is critical for the rational design of new catalysts and reactions.

Table 2: Advanced Characterization Techniques for Aryl Iodide Chemistry

| Technique | Type | Information Provided |

|---|---|---|

| Natural Population Analysis (NPA) | Theoretical | Atomic charges, bonding capability, molecular conformation. nih.gov |

| Molecular Electrostatic Potential (MEP) | Theoretical | Maps of electrostatic potential, identification of reactive sites. nih.gov |

| In-situ Spectroscopy | Experimental | Real-time monitoring of reactants, intermediates, and products; mechanistic insights. mpg.de |

| X-ray Crystallography | Experimental | Precise 3D molecular structure, bond lengths, and angles of stable complexes. memphis.edu |

| UV-Visible Spectroscopy | Experimental | Information on electronic transitions and intramolecular charge transfer. nih.gov |

Q & A

Q. Optimization Strategies :

Q. Table 1: Reaction Yield Comparison

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | 70 | 65 | |

| NIS/FeCl₃ | 25 | 78 |

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Verify the methyl ester (δ ~3.6 ppm) and aromatic protons (δ 7.1–7.4 ppm). The iodine atom induces deshielding in adjacent protons.

- ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and quaternary carbon bearing iodine (δ ~95 ppm) .

Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺ at m/z ~304) and isotopic pattern from iodine .

X-ray Diffraction (XRD) : Resolve crystallographic ambiguities (e.g., substituent orientation) using single-crystal analysis .

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.65 | Singlet |

| Aromatic C-I | 137.2 | - |

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography provides atomic-level structural validation:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution data .

Refinement : Employ SHELXL () for least-squares refinement, accounting for heavy-atom (iodine) effects. Key parameters:

- Displacement parameters for iodine (U₀₀ ~0.05 Ų).

- Hydrogen bonding : Intra-molecular interactions (e.g., C-H···O) stabilize the ester conformation .

Q. Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a = 7.58, b = 14.70 |

| R₁ factor | 0.0389 |

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron density maps (e.g., B3LYP/6-31G*) to identify electrophilic sites.

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The methyl ester group enhances lipid solubility, influencing binding affinity .

Q. Key Findings :

- Electrostatic Potential : Iodine creates a partial positive charge at the 5-position, favoring nucleophilic attack.

- Steric Effects : The 2-methyl group hinders approach from the ortho position, directing reactivity para to iodine .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Data Normalization : Account for variations in assay conditions (e.g., cell line viability, IC₅₀ protocols).

Structure-Activity Relationship (SAR) : Compare substituent effects:

Q. Table 4: Bioactivity Comparison

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| This compound | 12.3 | COX-2 |

| Chloro analog | 18.7 | COX-2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.